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[City, State] – The landscape of targeted drug delivery is being reshaped by the versatile

methoxy-poly(ethylene glycol)-azide linker, m-PEG10-azide. This innovative heterobifunctional

linker is proving instrumental in the development of sophisticated drug delivery systems,

including nanoparticles, liposomes, and antibody-drug conjugates (ADCs). By leveraging the

power of "click chemistry," m-PEG10-azide enables the precise and stable conjugation of

therapeutic agents to various carrier molecules, enhancing their efficacy, solubility, and

pharmacokinetic profiles. These advancements offer promising new avenues for the treatment

of a wide range of diseases, including cancer.

The core of m-PEG10-azide's utility lies in its dual functionality. The methoxy-PEG portion

provides a hydrophilic and biocompatible "stealth" layer to drug delivery systems. This

PEGylation is known to increase systemic circulation time by reducing opsonization and

clearance by the mononuclear phagocyte system. The terminal azide group serves as a highly

specific reactive handle for bioorthogonal click chemistry reactions, namely the Copper(I)-

catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne

Cycloaddition (SPAAC). These reactions allow for the efficient and covalent attachment of

alkyne-modified drugs, targeting ligands, or imaging agents under mild, biocompatible

conditions.
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Key Applications of m-PEG10-azide in Drug
Delivery:

Nanoparticle Functionalization: m-PEG10-azide is used to surface-modify nanoparticles,

such as those made from biodegradable polymers (e.g., PLGA, PCL) or lipids. This

PEGylation enhances colloidal stability, improves in vivo circulation time, and allows for the

attachment of targeting moieties to direct the nanoparticles to specific tissues or cells.

Antibody-Drug Conjugates (ADCs): In the field of oncology, m-PEG10-azide serves as a

flexible linker to attach potent cytotoxic drugs to monoclonal antibodies. The PEG spacer can

improve the solubility of hydrophobic drug payloads and influence the overall

pharmacokinetic properties of the ADC.

Liposome Modification: By incorporating lipids functionalized with m-PEG10-azide into

liposomal formulations, researchers can create "stealth" liposomes with extended circulation

times. The azide groups on the surface can then be used to attach targeting ligands for

active tumor targeting.

PROTAC Development: m-PEG10-azide is also utilized as a linker in the synthesis of

Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are novel therapeutic agents that

harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1]

Quantitative Data from Representative Drug Delivery
Systems
While specific quantitative data for drug delivery systems utilizing m-PEG10-azide is often

proprietary or study-specific, the following tables provide representative data from studies on

PEGylated nanoparticles with similar chain lengths. These values illustrate the typical

characteristics of such systems.

Table 1: Physicochemical Properties of PEGylated Nanoparticles
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Parameter
Representative Value
Range

Method of Analysis

Hydrodynamic Diameter 100 - 200 nm
Dynamic Light Scattering

(DLS)

Polydispersity Index (PDI) < 0.2
Dynamic Light Scattering

(DLS)

Zeta Potential -10 to -30 mV Laser Doppler Velocimetry

Drug Loading Content (DLC) 5 - 25% (w/w) UV-Vis Spectroscopy, HPLC

Encapsulation Efficiency (EE) 70 - 95% UV-Vis Spectroscopy, HPLC

Note: These values are illustrative and can vary significantly depending on the specific drug,

polymer/lipid composition, and preparation method.

Table 2: In Vitro Drug Release Profile of PEGylated Nanoparticles

Time (hours)
Cumulative Drug Release
(%) - pH 7.4

Cumulative Drug Release
(%) - pH 5.5

2 ~10% ~20%

8 ~25% ~45%

24 ~40% ~70%

48 ~55% ~85%

72 ~65% >90%

Note: The pH-dependent release is a common feature of drug delivery systems designed to

release their payload in the acidic tumor microenvironment or within endosomes/lysosomes.

Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed
Azide-Alkyne Cycloaddition (CuAAC) for Drug
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Conjugation to m-PEG10-azide Functionalized
Nanoparticles
This protocol outlines a general method for conjugating an alkyne-modified therapeutic agent to

the surface of nanoparticles functionalized with m-PEG10-azide.

Materials:

m-PEG10-azide functionalized nanoparticles (e.g., liposomes, polymeric micelles)

Alkyne-modified drug or targeting ligand

Copper(II) sulfate (CuSO₄)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

Phosphate-buffered saline (PBS), pH 7.4

Anhydrous Dimethyl sulfoxide (DMSO)

Purification system (e.g., size exclusion chromatography, dialysis)

Procedure:

Preparation of Reagents:

Dissolve the m-PEG10-azide functionalized nanoparticles in PBS at a known

concentration.

Prepare a stock solution of the alkyne-modified drug in DMSO.

Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 1

M in water), and THPTA (e.g., 50 mM in water).

Reaction Setup:
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In a reaction vessel, add the solution of m-PEG10-azide functionalized nanoparticles.

Add the alkyne-modified drug solution to the nanoparticle suspension. The molar ratio of

alkyne-drug to azide-nanoparticle should be optimized, but a starting point of 5-10 fold

molar excess of the drug is common.

Add the THPTA ligand to the reaction mixture.

Add the CuSO₄ solution.

Initiate the reaction by adding the sodium ascorbate solution.

Reaction Incubation:

Gently mix the reaction and incubate at room temperature for 4-24 hours. The reaction can

be monitored by techniques such as HPLC or mass spectrometry to determine the extent

of conjugation.

Purification:

Purify the drug-conjugated nanoparticles from unreacted drug, copper catalyst, and other

reagents using an appropriate method such as size exclusion chromatography or dialysis

against PBS.

Characterization:

Characterize the final product for drug loading, particle size, zeta potential, and in vitro

drug release.

Protocol 2: General Procedure for Strain-Promoted
Azide-Alkyne Cycloaddition (SPAAC) for Antibody
Conjugation
This protocol describes a copper-free click chemistry approach for conjugating a

dibenzocyclooctyne (DBCO)-functionalized antibody to m-PEG10-azide modified liposomes.

Materials:
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m-PEG10-azide functionalized liposomes

DBCO-functionalized antibody

Phosphate-buffered saline (PBS), pH 7.4

Purification system (e.g., size exclusion chromatography)

Procedure:

Preparation of Reactants:

Disperse the m-PEG10-azide functionalized liposomes in PBS.

Prepare a solution of the DBCO-functionalized antibody in PBS.

Conjugation Reaction:

Add the DBCO-functionalized antibody solution to the liposome dispersion. The molar ratio

of antibody to liposome will depend on the desired number of antibodies per liposome and

should be optimized.

Incubate the reaction mixture at room temperature for 1-4 hours, or at 4°C overnight, with

gentle mixing.

Purification:

Separate the antibody-conjugated liposomes from unconjugated antibody using size

exclusion chromatography.

Characterization:

Analyze the conjugate to determine the conjugation efficiency (e.g., via SDS-PAGE or

protein quantification assays) and confirm the integrity of the liposomes (e.g., by DLS for

size).
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Visualizing the Process: Experimental Workflows
and Signaling Pathways
To better illustrate the application of m-PEG10-azide, the following diagrams, generated using

Graphviz, depict a typical experimental workflow and a relevant signaling pathway that could

be targeted by a drug delivered using this technology.
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Caption: Experimental workflow for creating a drug delivery system using m-PEG10-azide.

The gene Paternally Expressed Gene 10 (PEG10) has been identified as an oncogene in

several cancers, including hepatocellular carcinoma and breast cancer. It has been shown to

interact with and inhibit the TGF-β signaling pathway, which normally acts to suppress cell

growth. A drug delivered via an m-PEG10-azide system could potentially target cancer cells

overexpressing the PEG10 gene.
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Caption: Simplified TGF-β signaling pathway and the inhibitory role of the PEG10 oncogene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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